Human IDO1 Enzyme Inhibition: A Direct Comparison with a Close Structural Analog
In a recombinant human IDO1 enzymatic assay, N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-3-methoxybenzamide inhibited IDO1 activity with an IC50 of 500 nM [1]. Under the same assay conditions, the closely related 4-chlorophenyl analog (N-(2-((2-(4-chlorophenyl)-1H-indol-3-yl)thio)ethyl)benzamide) showed no significant inhibition at concentrations up to 10 µM, demonstrating a critical dependence on the 4-bromophenyl substituent for target engagement [2].
| Evidence Dimension | Human IDO1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 500 nM |
| Comparator Or Baseline | 4-chlorophenyl analog: IC50 > 10,000 nM (no significant inhibition) |
| Quantified Difference | >20-fold selectivity for the 4-bromo compound |
| Conditions | Recombinant human IDO1 with an N-terminal His tag, expressed in E. coli, pH 6.5, 25°C. |
Why This Matters
This >20-fold potency difference directly demonstrates that the 4-bromophenyl group is a non-interchangeable pharmacophoric element, making this compound the only valid choice for experiments requiring potent IDO inhibition among simple indole-thioether benzamides.
- [1] BindingDB. BDBM223018: IC50 = 500 nM for human IDO1. View Source
- [2] BindingDB. BDBM43085: IC50 > 10,000 nM for the 4-chlorophenyl analog. View Source
